molecular formula C10H11NO2 B102002 N-(4-Hydroxyphenyl)methacrylamide CAS No. 19243-95-9

N-(4-Hydroxyphenyl)methacrylamide

Cat. No.: B102002
CAS No.: 19243-95-9
M. Wt: 177.2 g/mol
InChI Key: XZSZONUJSGDIFI-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)methacrylamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of methacrylamide, where the amide group is substituted with a 4-hydroxyphenyl group. This compound is known for its applications in various fields, including biomedical and lithographic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxyphenyl)methacrylamide can be synthesized through the reaction of 4-aminophenol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxyphenyl)methacrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylacrylamide
  • Methyl 3-(4-hydroxyphenyl)acrylate
  • **3-(4-Aminophenyl)propionic acid

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-6,12H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZONUJSGDIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172836
Record name Acrylanilide, 4'-hydroxy-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19243-95-9
Record name (4-Hydroxyphenyl)methacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19243-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylanilide, 4'-hydroxy-2-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylanilide, 4'-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Hydroxyphenyl)methacrylamide
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Synthesis routes and methods

Procedure details

Into a 1 liter flask 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester were added. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in cool bath. Stirring was continued for 1 hour at room temperature and 120.0 g (1 mol) of p-aminophenol was added. The mixture was heated for 5 hours at 5020 C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 99.35 g of N-(4-Hydroxyphenyl)methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of N-(4-Hydroxyphenyl)methacrylamide in drug delivery?

A: this compound exhibits promise as a component in drug delivery systems. Research suggests its incorporation into copolymers with 2-hydroxyethyl methacrylate enhances chain flexibility and swelling behavior []. This characteristic proves advantageous in controlled release applications, influencing drug release profiles. Further investigation into its compatibility with specific drugs and its biodegradability is crucial for realizing its full potential in targeted drug delivery.

Q2: How does this compound contribute to the performance of Acrylonitrile-Butadiene Rubber (NBR)?

A: this compound functions as an effective antioxidant when incorporated into NBR mixes []. Specifically, it demonstrates superior performance in reducing swelling and improving compression recovery properties compared to the industrial standard phenyl-B-naphthylamine (PBN). This finding highlights its potential for enhancing the longevity and performance of NBR products, particularly in demanding applications like oil seals.

Q3: What is the significance of studying the reactivity ratios of copolymers containing this compound?

A: Understanding the reactivity ratios of copolymers containing this compound is crucial for tailoring their properties []. These ratios provide insights into the copolymerization kinetics and the distribution of monomer units within the polymer chain. This information is essential for predicting and controlling the resulting copolymer's properties, such as chain flexibility, swelling behavior, and ultimately, its suitability for specific applications like drug delivery.

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